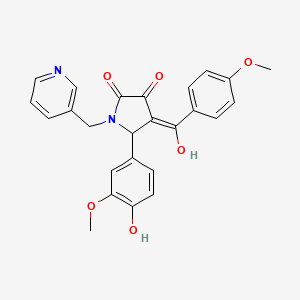
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as PB28, is a compound that has garnered significant attention in the scientific community due to its potential applications in cancer treatment. PB28 is a selective sigma-2 receptor agonist that has been shown to induce apoptosis (programmed cell death) in cancer cells.
Wirkmechanismus
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine exerts its anti-cancer effects by binding to the sigma-2 receptor, which is overexpressed in many cancer cells. Binding of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine to the sigma-2 receptor results in the induction of apoptosis through the activation of various signaling pathways. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have a low toxicity profile in vitro and in vivo. It does not affect the viability of normal cells, making it a potentially safe and effective cancer treatment. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to reduce tumor growth and metastasis in animal models of cancer. However, further studies are needed to determine the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a selective sigma-2 receptor agonist, which allows for specific targeting of cancer cells. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is also water-soluble, making it easy to administer in vitro and in vivo. However, the synthesis of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry. Additionally, the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on normal cells and tissues are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of research is the development of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine analogs with improved selectivity and potency. Another area of research is the exploration of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine as a potential treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on normal cells and tissues, as well as its potential for combination therapy with other cancer treatments.
Conclusion:
In conclusion, 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a compound with significant potential for cancer treatment. Its selective sigma-2 receptor agonist activity and ability to induce apoptosis in cancer cells make it a promising candidate for further study. While the synthesis of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a complex process, its low toxicity profile and water solubility make it an attractive option for lab experiments. Further research is needed to fully understand the long-term effects of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine and its potential for combination therapy.
Synthesemethoden
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be synthesized using a multi-step process that involves the reaction of 1,4'-bipiperidine with phenoxyacetyl chloride to form 1-(2-phenoxyethyl)-1,4'-bipiperidine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. The synthesis of 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1'-(2-phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
[1-[1-(2-phenoxyethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c27-23(25-12-4-5-13-25)20-7-6-14-26(19-20)21-10-15-24(16-11-21)17-18-28-22-8-2-1-3-9-22/h1-3,8-9,20-21H,4-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBBINJZMQWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Phenoxyethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
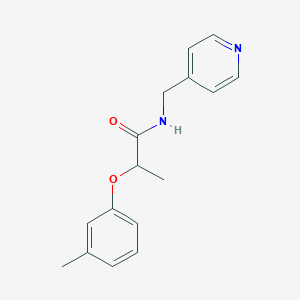
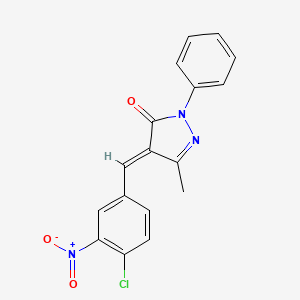
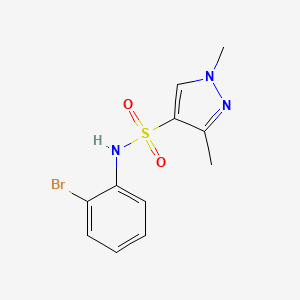
![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)
![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![7-methyl-3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5295083.png)
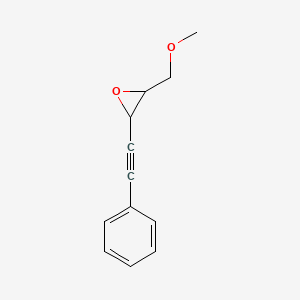
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)
